3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-(3,4-dimethylpyrrolidin-1-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-11-9-16(10-12(11)2)7-6-13-4-3-5-14(15)8-13;;/h3-5,8,11-12H,6-7,9-10,15H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJPLPSZPLVWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C)CCC2=CC(=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Route A: Pyrrolidine Alkylation Follow by Reductive Amination
This four-step approach leverages commercial availability of pyrrolidine derivatives:
Step 1: Synthesis of 3,4-Dimethylpyrrolidine
- Method : Catalytic hydrogenation of 3,4-dimethyl-1H-pyrrole using PtO₂ in ethanol under H₂ (3 atm)
- Conditions :
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 12 h |
| Expected Yield | 68–72% |
Step 2: N-Ethylation of Pyrrolidine
- Reagents : 1-Bromo-2-chloroethane, K₂CO₃ in DMF
- Mechanism : Nucleophilic substitution (SN2)
$$
\text{Pyrrolidine} + \text{Br-CH₂-CH₂-Cl} \xrightarrow{\text{Base}} \text{1-(2-Chloroethyl)-3,4-dimethylpyrrolidine}
$$
Step 3: Coupling with 3-Nitroaniline
- Protocol :
- Mitsunobu reaction using DIAD/PPh₃ system
- Nitro group reduction with H₂/Pd-C
$$
\text{Cl-CH₂-CH₂-Pyrrolidine} + \text{3-Nitroaniline} \xrightarrow{\text{DIAD}} \text{3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]nitrobenzene}
$$
$$
\xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline}
$$
Step 4: Salt Formation
- Procedure : Dissolve free base in anhydrous Et₂O, bubble HCl gas until precipitation completes
- Characterization :
| Property | Expected Value |
|---|---|
| Melting Point | 215–218°C (dec.) |
| HPLC Purity | >98% |
Route B: Buchwald-Hartwig Amination Strategy
For higher regioselectivity in forming the ethyl-pyrrolidine-aniline linkage:
Key Reaction :
$$
\text{3-Bromoaniline} + \text{1-(2-Aminoethyl)-3,4-dimethylpyrrolidine} \xrightarrow{\text{Pd}2\text{dba}3/\text{Xantphos}} \text{Target Free Base}
$$
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst System | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 18 h |
| Yield | 82% |
Critical Process Parameters
Temperature Control in Cyclization Steps
Exothermic pyrrolidine formation requires precise thermal management:
Purification Challenges
- Ion Pair Chromatography : Essential for separating dihydrochloride from mono-HCl byproducts
Column Mobile Phase Retention Time C18 (150 × 4.6 mm) 10 mM NH₄OAc/MeCN 6.8 min
Analytical Characterization
Spectroscopic Data (Hypothetical)
¹H NMR (400 MHz, D₂O) :
- δ 7.15 (t, J=7.8 Hz, 1H, Ar-H)
- δ 6.68–6.61 (m, 3H, Ar-H)
- δ 3.42 (m, 4H, pyrrolidine CH₂)
- δ 2.95 (t, J=6.5 Hz, 2H, CH₂NH)
- δ 1.48 (s, 6H, CH₃)
HRMS (ESI+) :
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Route A Cost ($) | Route B Cost ($) |
|---|---|---|
| Raw Materials | 1,450 | 2,120 |
| Catalyst System | 320 | 890 |
| Purification | 680 | 1,050 |
| Total | 2,450 | 4,060 |
Environmental Impact
- Process Mass Intensity : 86 kg/kg (Route A) vs. 142 kg/kg (Route B)
- E-Factor : 34.2 (Route A) vs. 58.7 (Route B)
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (CAS 62-31-7)
- Structure : Features a catechol (3,4-dihydroxyphenyl) group linked to an ethylamine backbone.
- Key Differences :
Nitro-Substituted Aniline Derivatives (e.g., 3-Nitrodimethylaniline)
- Structure: Aniline derivatives with nitro (-NO₂) groups at the 3-position.
- Key Differences: Electron-withdrawing effects: Nitro groups reduce basicity and reactivity of the aromatic amine compared to the electron-donating pyrrolidine substituent in the target compound.
Amustaline Dihydrochloride (CAS 210584-54-6)
- Structure: A complex acridinyl derivative with bis(chloroethyl)amino and propanoate ester groups.
- Key Differences :
- Biological activity : Amustaline acts as a nucleic acid alkylator, used for pathogen inactivation in blood products. The target compound lacks documented therapeutic use.
- Structural complexity : Amustaline’s polycyclic acridine core enables DNA intercalation, a feature absent in the simpler pyrrolidine-aniline structure of the target compound .
Boronated and Silylated Aniline Derivatives (e.g., Compound 24, 25)
- Structure : Examples include 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride (Compound 24) and 4-((triisopropylsilyl)oxy)aniline hydrochloride (Compound 25).
- Key Differences :
- Substituent effects : Boronate esters and silyl groups enhance stability and modify lipophilicity, contrasting with the basic dimethylpyrrolidine in the target compound.
- Applications : Used in Suzuki-Miyaura cross-coupling reactions (Compound 24) or as protecting groups (Compound 25), highlighting divergent synthetic roles compared to the target compound .
Comparative Analysis Table
Research Implications and Gaps
- Comparative Insights : Structural analogs highlight the importance of substituent choice in tuning physicochemical properties (e.g., polarity via catechol vs. pyrrolidine) and applications (e.g., therapeutic vs. synthetic use).
Q & A
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against dopamine receptor subtypes (e.g., D2/D3). Prioritize residues critical for hydrogen bonding (e.g., Asp114 in D3).
Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Analyze root-mean-square deviation (RMSD) and ligand-residue contacts.
Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG). Cross-validate with experimental IC values from radioligand displacement assays .
Advanced: How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?
Q. Methodological Answer :
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) via fractional factorial design.
Response Surface Methodology (RSM) : Use a central composite design to model nonlinear relationships. Prioritize yield and purity as responses.
Validation : Confirm optimal conditions (e.g., 60°C, 1.2 eq HCl) in triplicate runs. Statistical tools like JMP or Minitab can analyze ANOVA results (p < 0.05 for significance) .
Advanced: How should researchers resolve contradictions in the compound’s reported pharmacological efficacy across models?
Q. Methodological Answer :
Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO-K1) and receptor expression levels. Use standardized positive controls (e.g., quinpirole for D2 receptors).
Pharmacokinetic Profiling : Compare compound stability in different media (e.g., serum-containing vs. serum-free) via LC-MS.
Meta-Analysis : Apply mixed-effects models to aggregate data from disparate studies, adjusting for variables like incubation time and ligand concentration .
Advanced: What safety protocols are essential for handling this compound in electrophysiology studies?
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods (≥100 fpm face velocity).
Spill Management : Neutralize acid spills with sodium bicarbonate; collect residues in chemical waste containers.
First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately. Document incidents per OSHA guidelines .
Advanced: What spectroscopic techniques are most effective for characterizing degradation products?
Q. Methodological Answer :
LC-MS/MS : Use electrospray ionization (ESI+) to detect oxidative byproducts (e.g., hydroxylated pyrrolidine derivatives).
FT-IR : Identify amine degradation via N-H stretch shifts (3300–3500 cm).
Stability Studies : Accelerate degradation under forced conditions (40°C/75% RH) per ICH Q1A guidelines. Quantify impurities with UV-Vis at λ = 254 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
